molecular formula C12H14O5 B1619067 2-[(2-Methoxyphenyl)methyl]butanedioic acid CAS No. 32298-34-3

2-[(2-Methoxyphenyl)methyl]butanedioic acid

Cat. No.: B1619067
CAS No.: 32298-34-3
M. Wt: 238.24 g/mol
InChI Key: FNFQVGGMLXFROD-UHFFFAOYSA-N
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Description

2-[(2-Methoxyphenyl)methyl]butanedioic acid is an organic compound with the molecular formula C12H14O5. It is also known as 2-(2-methoxybenzyl)succinic acid. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butanedioic acid moiety. It is a white crystalline solid that is soluble in organic solvents.

Preparation Methods

The synthesis of 2-[(2-Methoxyphenyl)methyl]butanedioic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzyl chloride with diethyl malonate in the presence of a base such as sodium ethoxide. The resulting intermediate is then hydrolyzed and decarboxylated to yield the desired product.

Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. For example, the use of palladium-catalyzed coupling reactions can be employed to facilitate the formation of the carbon-carbon bond between the 2-methoxyphenyl group and the butanedioic acid moiety.

Chemical Reactions Analysis

2-[(2-Methoxyphenyl)methyl]butanedioic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-[(2-hydroxyphenyl)methyl]butanedioic acid.

    Reduction: The carboxylic acid groups can be reduced to form the corresponding alcohols, yielding 2-[(2-methoxyphenyl)methyl]butanediol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with hydrobromic acid can replace the methoxy group with a bromine atom, forming 2-[(2-bromophenyl)methyl]butanedioic acid.

Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as hydrobromic acid. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-[(2-Methoxyphenyl)methyl]butanedioic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of enzyme-substrate interactions, particularly those involving carboxylic acid groups. It can also serve as a model compound for studying the metabolism of similar structures in biological systems.

    Medicine: Research into the potential therapeutic applications of this compound is ongoing. Its structural similarity to certain pharmaceutical compounds suggests it may have potential as a drug precursor or intermediate.

    Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for various industrial applications, including the manufacture of polymers and resins.

Mechanism of Action

The mechanism by which 2-[(2-Methoxyphenyl)methyl]butanedioic acid exerts its effects depends on the specific context in which it is used. In chemical reactions, the methoxy group and carboxylic acid moieties play key roles in determining reactivity and product formation. The molecular targets and pathways involved in its biological activity are not well-defined, but it is believed to interact with enzymes and receptors that recognize carboxylic acid groups.

Comparison with Similar Compounds

2-[(2-Methoxyphenyl)methyl]butanedioic acid can be compared with other similar compounds, such as:

    2-[(2-Hydroxyphenyl)methyl]butanedioic acid: This compound has a hydroxyl group instead of a methoxy group, which affects its reactivity and solubility.

    2-[(2-Bromophenyl)methyl]butanedioic acid: The presence of a bromine atom in place of the methoxy group significantly alters the compound’s chemical properties, making it more reactive in certain substitution reactions.

    2-[(2-Methylphenyl)methyl]butanedioic acid: The methyl group provides different steric and electronic effects compared to the methoxy group, influencing the compound’s behavior in chemical reactions.

Properties

IUPAC Name

2-[(2-methoxyphenyl)methyl]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-17-10-5-3-2-4-8(10)6-9(12(15)16)7-11(13)14/h2-5,9H,6-7H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFQVGGMLXFROD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80278801
Record name 2-[(2-Methoxyphenyl)methyl]butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80278801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32298-34-3
Record name NSC10149
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10149
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(2-Methoxyphenyl)methyl]butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80278801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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